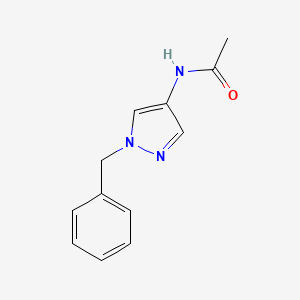

N-(1-benzylpyrazol-4-yl)acetamide

Description

N-(1-Benzylpyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a benzyl group at the 1-position and an acetamide moiety at the 4-position. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name |

N-(1-benzylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-10(16)14-12-7-13-15(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUUEGXSQMQSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN(N=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

(a) N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1, )

- Structural Differences : Unlike N-(1-benzylpyrazol-4-yl)acetamide, this compound has a phenyl ring linked to the pyrazole’s 1-position, with acetamide at the para position of the phenyl group.

- Implications :

- The phenyl-pyrazole system may reduce metabolic stability compared to the benzyl-pyrazole scaffold due to increased aromatic oxidation susceptibility .

- The extended conjugation in the phenyl-substituted derivative could alter electronic properties, affecting binding to targets like kinases or enzymes.

(b) N-(3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (MSH, )

- Structural Differences : Replaces pyrazole with a thiadiazole ring, introducing a sulfur atom and a mercapto group.

- The mercapto group (-SH) may confer antioxidant properties or susceptibility to glutathione conjugation, as seen in methazolamide metabolism .

Benzothiazole-Based Acetamides

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Structural Differences : Features a benzothiazole ring with a trifluoromethyl group and a substituted phenylacetamide side chain.

- The methoxyphenyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to pyrazole derivatives.

(b) N-(1,3-Benzothiazol-2-yl)acetamide ()

- Structural Differences : Lacks the benzyl group but retains the benzothiazole core.

- Reduced steric hindrance compared to the benzylpyrazole derivative may improve solubility but decrease target specificity.

Key Comparative Data

Research Findings and Implications

- Biological Activity : Pyrazole derivatives like N-(1-benzylpyrazol-4-yl)acetamide are hypothesized to exhibit kinase inhibition due to pyrazole’s ability to mimic adenine in ATP-binding pockets. Benzothiazole derivatives () may target enzymes with hydrophobic binding pockets due to their enhanced lipophilicity .

- Metabolism : The benzyl group in the target compound is susceptible to cytochrome P450-mediated oxidation, whereas trifluoromethyl groups in benzothiazole derivatives resist metabolic degradation .

- Synthetic Accessibility : Pyrazole-based acetamides () are synthesized via nucleophilic substitution or Suzuki coupling, while benzothiazole derivatives require multi-step heterocyclic ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.